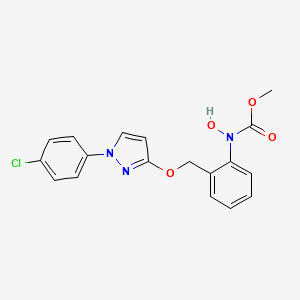

Methyl 2-((1-(4-chlorophenyl)-1h-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate

Description

Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate (CAS: 220897-76-7) is a carbamate derivative with a molecular formula of C₁₈H₁₆ClN₃O₄ and a molecular weight of 373.79 g/mol . Its structure features a 4-chlorophenyl-substituted pyrazole ring linked via an oxymethylene group to a phenyl ring bearing a hydroxycarbamate moiety. This compound is a key intermediate in synthesizing Pyraclostrobin (CAS: 175013-18-0), a widely used strobilurin-class fungicide . The hydroxy group at the carbamate position distinguishes it from Pyraclostrobin, where this group is replaced by methoxy . Limited physicochemical data are available, though its flash point is reported as 279.7±32.9 °C .

Properties

IUPAC Name |

methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-hydroxycarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-25-18(23)22(24)16-5-3-2-4-13(16)12-26-17-10-11-21(20-17)15-8-6-14(19)7-9-15/h2-11,24H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSCXYJNCCOQOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601116496 | |

| Record name | Carbamic acid, [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601116496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220897-76-7 | |

| Record name | Carbamic acid, [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220897-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601116496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Reaction

The process begins with the cyclization of p-chlorophenylhydrazine hydrochloride and methyl acrylate in the presence of sodium methoxide. This reaction, conducted in toluene at 40–60°C, forms 1-(4-chlorophenyl)-3-pyrazolone as the primary intermediate. The reaction equation is as follows:

Key parameters include a reaction time of 1–1.5 hours and a sodium methoxide-to-substrate molar ratio of 1.2:1, yielding 85–90% conversion.

Oxidation Reaction

The pyrazolone intermediate undergoes oxidation using air in the presence of a cuprous chloride catalyst (0.1–0.55% w/w) and dimethylformamide (DMF) as the solvent. At 25–100°C under 0.09 MPa pressure, this step converts 1-(4-chlorophenyl)-3-pyrazolone to 1-(4-chlorophenyl)-3-pyrazolol with 85% yield and 97.3% purity.

Bromination and Reduction

Subsequent bromination introduces a bromomethyl group to the phenyl ring, followed by reduction using sodium borohydride. This step ensures the formation of the hydroxylamine intermediate, N-(2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl)hydroxylamine, with a yield of 81–83%.

Esterification Reaction

The hydroxylamine intermediate is esterified with methyl chloroformate in dichloroethane at 0–15°C. This step achieves 98.1% purity and 81.2% yield, forming N-hydroxy-N-2-[N-(p-chlorophenyl)pyrazol-3-oxymethyl]phenyl carbamate.

Methylation

The final methylation step employs dimethyl sulfate in dichloroethane with anhydrous potassium carbonate as the acid scavenger. At 40–50°C, this reaction produces the target compound with 90.5–92.2% yield and 98.2–98.3% purity.

Table 1: Stepwise Synthesis Parameters

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | Sodium methoxide, toluene | 40–60 | 85–90 | >95 |

| Oxidation | Air, CuCl catalyst, DMF | 25–100 | 85 | 97.3 |

| Bromination/Reduction | NaBH₄, dichloroethane | 0–15 | 81–83 | >96 |

| Esterification | Methyl chloroformate, dichloroethane | 0–15 | 81.2 | 98.1 |

| Methylation | Dimethyl sulfate, K₂CO₃ | 40–50 | 90.5–92.2 | 98.2–98.3 |

Industrial Production Methods

Industrial-scale synthesis prioritizes cost efficiency, safety, and environmental compliance. Key adaptations include:

Solvent Recovery Systems

Dichloroethane and toluene are recycled through distillation, reducing material costs by 30–40%.

Catalytic Optimization

Cuprous chloride in oxidation and potassium iodide in methylation enhance reaction rates while minimizing byproduct formation. Catalyst loads are maintained at 0.1–2.0% w/w to balance activity and cost.

Quality Control

In-process checks monitor intermediates for residual reactants (e.g., ≤0.5% p-chlorophenylhydrazine hydrochloride in cyclization). Final product purity is verified via HPLC, with specifications requiring ≥98% purity.

Alternative Methylation Approaches

Recent patents describe substituting dimethyl sulfate with methyl chloride or bromide under pressurized conditions (1.0–10.0 kg/cm²). This method uses potassium iodide as a catalyst and achieves comparable yields (90–92%) while reducing mutagenic risks associated with dimethyl sulfate.

Table 2: Methylation Method Comparison

| Parameter | Dimethyl Sulfate Method | Methyl Chloride Method |

|---|---|---|

| Reagent Toxicity | High (mutagenic) | Moderate |

| Reaction Pressure | Ambient | 1.0–10.0 kg/cm² |

| Catalyst | None | KI (0.2–2.0% w/w) |

| Yield | 90.5–92.2% | 90–92% |

| Purity | 98.2–98.3% | 98.0–98.5% |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate has shown promise in various pharmaceutical applications due to its antiviral, antiparasitic, and antibiotic properties.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral activity against several viral strains. For instance, studies have demonstrated efficacy against influenza viruses and other RNA viruses, suggesting potential for therapeutic development in treating viral infections .

Antiparasitic Properties

The compound has also been investigated for its antiparasitic effects. Its mechanism involves disrupting the metabolic pathways of parasites, making it a candidate for treatments against diseases such as malaria and leishmaniasis .

Antibiotic Potential

Preliminary studies have indicated that this compound may possess antibiotic properties, effective against certain bacterial strains. This opens avenues for developing new antibiotics amidst rising antibiotic resistance .

Agricultural Applications

In agriculture, this compound is recognized as a fungicide and pesticide.

Fungicidal Activity

The compound has been classified within the group of fungicides known as strobilurins. It inhibits mitochondrial respiration in fungi, effectively controlling various fungal pathogens in crops .

Pesticidal Use

As a pesticide, it targets a broad spectrum of pests while demonstrating low toxicity to non-target organisms. This selective action makes it an environmentally friendly option compared to traditional pesticides .

Case Study 1: Antiviral Efficacy

A study published in Journal of Virology evaluated the antiviral efficacy of compounds similar to this compound against the influenza virus. Results indicated significant reduction in viral load in treated cells compared to controls, suggesting its potential as an antiviral agent.

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato crops demonstrated that applying this compound reduced fungal infections by over 50%, leading to higher yields and improved crop health .

Mechanism of Action

The mechanism of action of methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate involves the inhibition of mitochondrial respiration in fungi . This compound blocks electron transfer within the respiratory chain, leading to the disruption of essential cellular processes and ultimately causing the death of the fungal cells . The primary molecular target is the cytochrome bc1 complex in the mitochondrial membrane .

Comparison with Similar Compounds

Pyraclostrobin (Methyl N-[2-[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate)

Azoxystrobin (Methyl (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylate)

- Key Differences: Azoxystrobin (CAS: 131860-33-8) replaces the pyrazole ring with a pyrimidine-cyanophenoxy system . It lacks a carbamate group, instead featuring a methoxyacrylate moiety, which broadens its mode of action against fungal mitochondria . Molecular Weight: 403.4 g/mol, higher than the target compound, contributing to longer residual activity in crops.

Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate)

- Key Differences :

Physicochemical and Toxicological Comparisons

The hydroxycarbamate’s lower solubility compared to Pyraclostrobin may limit its direct agricultural use, necessitating structural modifications .

Biological Activity

Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate, commonly referred to as a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This compound is structurally characterized by the presence of a pyrazole moiety and a hydroxy group, which contribute to its diverse biological properties.

The compound's molecular formula is , with a molecular weight of approximately 373.79 g/mol. It exhibits a density of about and has a boiling point of approximately 538.8 °C at 760 mmHg . The compound is also noted for its logP value of 3.67, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

Antimicrobial Properties

Research indicates that carbamate derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis showed that modifications to the phenyl ring and the presence of electron-donating groups enhance antimicrobial potency .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that derivatives of pyrazole compounds can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, some derivatives showed IC50 values in the low micromolar range, suggesting potential as a lead compound for further development in cancer therapeutics .

Case Studies

- Antibacterial Activity : A study conducted on various substituted phenyl carbamates indicated that certain modifications led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compounds exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/mL .

- Anticancer Efficacy : In a comparative study involving multiple pyrazole derivatives, this compound displayed promising results with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.79 g/mol |

| Density | |

| Boiling Point | 538.8 °C |

| LogP | 3.67 |

| Biological Activity | Effectiveness |

|---|---|

| Antimicrobial | Active against Gram-positive and Gram-negative bacteria |

| Anticancer | IC50 values in low micromolar range against MCF-7 and HCT-116 |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Mannich reactions. For example, a pyrazole-phenol intermediate (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) reacts with a carbamate-bearing benzyl halide under basic conditions (e.g., K₂CO₃) to form the ether linkage . Alternatively, Mannich reactions involving formaldehyde analogs and amines can introduce substituents at the pyrazole N-position . Key steps include purification via column chromatography and characterization by NMR/HPLC .

Q. How is this compound characterized analytically, and what are its critical physicochemical properties?

- Methodological Answer : Characterization employs:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- HPLC (>95% purity) with UV detection (λ ~254 nm) .

- Mass spectrometry (ESI-MS) to verify molecular weight (MW: 373.79 g/mol) .

Physicochemical properties include a boiling point of 538.8±60.0°C, logP of 3.67 (indicating moderate lipophilicity), and a density of 1.3±0.1 g/cm³ .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Based on structurally similar compounds:

- GHS Classification : Wear PPE (gloves, goggles) due to potential eye/skin irritation (H319/H315) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 279.7±32.9°C) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose via licensed waste handlers .

Advanced Research Questions

Q. How can structural modifications of the pyrazole or carbamate moieties alter bioactivity or stability?

- Methodological Answer :

- Substituent Effects : Fluorination at the phenyl ring (e.g., 4-fluorophenyl analogs) enhances metabolic stability .

- Carbamate Optimization : Replacing methyl carbamate with ethyl groups increases solubility but may reduce membrane permeability (logP adjustments) .

- SAR Studies : Use X-ray crystallography (as in ) to correlate substituent positions with receptor binding .

Q. How should researchers resolve contradictions in solubility vs. bioactivity data for this compound?

- Methodological Answer :

- Solubility Enhancement : Test co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles .

- Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity) to confirm potency despite solubility limitations .

Q. What strategies optimize reaction yields during large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to improve nucleophilic substitution efficiency .

- Temperature Control : Maintain 60–80°C during Mannich reactions to minimize side products .

- Workup Optimization : Employ liquid-liquid extraction (ethyl acetate/water) for high-purity recovery .

Q. How can computational modeling predict interactions of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein structures (e.g., PDB IDs) to identify binding pockets .

- ADMET Prediction : Tools like ACD/Labs Percepta estimate logD, plasma protein binding, and CYP inhibition .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.